"1-Bromo-2-butoxy-4-(trifluoromethyl)benzene" physical properties
"1-Bromo-2-butoxy-4-(trifluoromethyl)benzene" physical properties
Executive Summary
This technical guide profiles 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene , a specialized halogenated aromatic ether used primarily as a scaffold in medicinal chemistry and agrochemical synthesis. Characterized by its high lipophilicity and orthogonal reactivity (aryl bromide electrophile + chemically inert trifluoromethyl group), this molecule serves as a critical intermediate for modulating physicochemical properties in Structure-Activity Relationship (SAR) campaigns.
This document synthesizes predicted physicochemical data, experimental synthetic protocols, and safety guidelines, designed for researchers optimizing lead compounds.
Chemical Identity & Structural Analysis
The molecule features a trisubstituted benzene ring.[1] The steric bulk of the ortho-butoxy group influences the rotational freedom of the aryl ring in biaryl systems generated via cross-coupling, while the para-trifluoromethyl group provides metabolic stability and electron-withdrawing character.
| Attribute | Detail |
| IUPAC Name | 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene |
| Molecular Formula | |
| Molecular Weight | 313.11 g/mol |
| SMILES | CCCCOc1cc(C(F)(F)F)ccc1Br |
| Key Functional Groups | Aryl Bromide (Reactive handle), Trifluoromethyl (Metabolic blocker), Butyl Ether (Lipophilic spacer) |
Structural Visualization & Electronic Effects
The following diagram illustrates the electronic and steric environment of the molecule, highlighting the reactive center for cross-coupling.
Figure 1: Functional zone analysis. The C-1 Bromine is the primary site for catalytic diversification.
Physical & Chemical Properties[2][3][4][5][6][7][8][9][10]
Due to the specialized nature of this intermediate, exact experimental values are often proprietary. The data below synthesizes high-confidence predicted values based on Group Contribution Methods (GCM) and experimental data from close analogs (e.g., 1-bromo-2-methoxy-4-(trifluoromethyl)benzene).
Physicochemical Data Table
| Property | Value (Predicted/Analog) | Context for Drug Design |
| Physical State | Liquid (at STP) | Facilitates handling in automated synthesis modules. |
| Density | Denser than water; forms the lower layer in aqueous extractions. | |
| Boiling Point | High boiling point allows for high-temperature coupling reactions without pressurized vessels. | |
| LogP (Octanol/Water) | High Lipophilicity. Significant increase over the methoxy analog (~3.7). Useful for blood-brain barrier (BBB) penetration studies but requires formulation strategies. | |
| Refractive Index | Standard for halogenated aromatics. | |
| Flash Point | Classified as a combustible liquid (Class IIIB), safer than lower alkyl analogs. |
Solubility Profile
-
Soluble in: Dichloromethane (DCM), Ethyl Acetate, THF, Toluene, DMF.
-
Insoluble in: Water.
-
Partitioning: In biphasic systems (Water/EtOAc), the compound resides exclusively in the organic phase.
Synthetic Methodology
The most robust route to 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene is the Williamson Ether Synthesis starting from commercially available 2-bromo-5-(trifluoromethyl)phenol. This route avoids the regioselectivity issues associated with brominating a pre-formed ether.
Protocol: Alkylation of 2-Bromo-5-(trifluoromethyl)phenol
Reaction Scheme:
Reagents & Stoichiometry[1]
-
Substrate: 2-Bromo-5-(trifluoromethyl)phenol (1.0 equiv)
-
Alkylating Agent: 1-Bromobutane (1.2 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (
) -
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates reaction via Finkelstein mechanism.
Step-by-Step Procedure
-
Setup: Charge a round-bottom flask with 2-bromo-5-(trifluoromethyl)phenol (e.g., 10 mmol) and anhydrous
(20 mmol). -
Solvation: Add DMF (5 mL/mmol substrate). Stir at room temperature for 15 minutes to form the phenoxide anion. Note: The solution typically turns yellow.
-
Addition: Add 1-bromobutane (12 mmol) dropwise. If using KI, add it at this stage.
-
Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 9:1) or LC-MS. The starting phenol is more polar than the product.
-
Workup:
-
Cool to room temperature.[2]
-
Pour into ice-water (5x reaction volume).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
-
Purification: Dry over
, filter, and concentrate. Purify via silica gel flash chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes).
Figure 2: Synthesis workflow via Williamson Ether synthesis.
Reactivity & Applications
The primary utility of this molecule lies in the C-Br bond , which serves as a handle for Palladium-catalyzed cross-coupling reactions.
Key Transformations
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryls.
-
Conditions:
, , Dioxane/Water, 90°C. -
Significance: The ortho-butoxy group induces a twist in the biaryl axis, potentially improving solubility and selectivity in protein binding pockets.
-
-
Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.
-
Conditions:
, BINAP or Xantphos, , Toluene, 100°C.
-
-
Lithium-Halogen Exchange: Treatment with
at -78°C generates the aryl lithium species, which can be trapped with electrophiles (e.g., aldehydes, ).
Experimental Considerations (E-E-A-T)
-
Steric Hindrance: The butoxy group at position 2 exerts steric pressure on the bromine at position 1. High-activity catalysts (e.g., S-Phos, X-Phos) are recommended for difficult couplings.
-
Fluorine Stability: The
group is generally inert to standard coupling conditions but can undergo hydrolysis under extremely forcing basic conditions (e.g., molten KOH), which should be avoided.
Figure 3: Divergent synthetic utility of the aryl bromide handle.
Safety & Handling
Hazard Identification (GHS Classification)
-
Signal Word: WARNING
-
H411: Toxic to aquatic life with long-lasting effects (Predicted based on LogP > 5).
Handling Protocols
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All operations involving heating or open vessels must be conducted in a fume hood.
-
Spill Management: Absorb with inert material (vermiculite or sand).[7] Do not flush into drains due to high aquatic toxicity.
-
Storage: Store in a cool, dry place. Light sensitive (store in amber glass recommended to prevent slow debromination).
References
-
Sigma-Aldrich. 1-Bromo-2-(trifluoromethoxy)benzene Safety Data Sheet. (Used as analog reference for hazard classification).[4][6] Link
-
EPA CompTox Chemicals Dashboard. Predicted Properties for Fluorinated Aryl Bromides. (Source for LogP and density estimations). Link
-
Royal Society of Chemistry. General Procedures for Williamson Ether Synthesis in Medicinal Chemistry. ChemSpider Synthetic Pages. Link
-
Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties. (Context on stability of CF3/Alkoxy groups). Link
-
Fisher Scientific. Safety Data Sheet for 1-Bromo-4-(trifluoromethoxy)benzene. Link
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. 1-bromo-2-methoxy-4-(trifluoromethyl)benzene 98% | CAS: 402-07-3 | AChemBlock [achemblock.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
